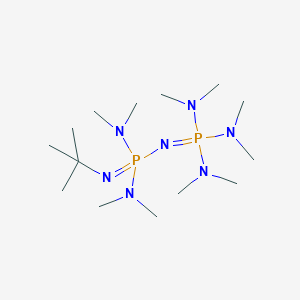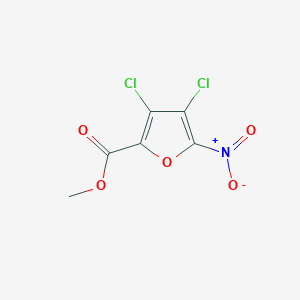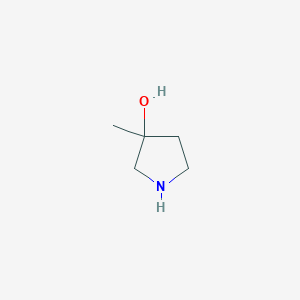
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, also known as ATZ, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. ATZ is a thiazole derivative that contains both amino and methyl groups, making it a versatile molecule that can be modified to suit different research needs.
Mechanism of Action
The mechanism of action of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one is not fully understood, but it is believed to exert its effects through the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the modulation of immune system function. 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in lab experiments is its versatility. The molecule can be easily modified to suit different research needs, making it a valuable tool for researchers in various fields. However, one limitation of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one. One area of interest is the development of new drugs based on the structure of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, particularly for the treatment of infectious diseases and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one, which may help to identify new targets for drug development. Additionally, the use of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in material science and nanotechnology is an area of growing interest, as the molecule has been shown to have unique properties that may be useful in the development of new materials and devices.
Synthesis Methods
The synthesis of 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one can be achieved through several methods, including the reaction of thiosemicarbazide with chloroacetic acid, which yields 2-Amino-4-chloromethyl-1,3-thiazole. This intermediate product is then treated with sodium hydroxide to obtain 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one. Another method involves the reaction of 2-aminothiazole with formaldehyde and ammonium chloride, which yields 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one in good yields.
Scientific Research Applications
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infectious diseases. 2-Amino-5-(aminomethyl)-1,3-thiazol-4-one has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
111506-20-8 |
|---|---|
Product Name |
2-Amino-5-(aminomethyl)-1,3-thiazol-4-one |
Molecular Formula |
C4H7N3OS |
Molecular Weight |
145.19 g/mol |
IUPAC Name |
2-amino-5-(aminomethyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C4H7N3OS/c5-1-2-3(8)7-4(6)9-2/h2H,1,5H2,(H2,6,7,8) |
InChI Key |
WJDLUKHDNJUIIK-UHFFFAOYSA-N |
SMILES |
C(C1C(=O)N=C(S1)N)N |
Canonical SMILES |
C(C1C(=O)N=C(S1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)



![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)





![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)
